molecular formula C17H25FN2O3 B2816282 tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate CAS No. 1286264-77-4

tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate

Cat. No.: B2816282
CAS No.: 1286264-77-4
M. Wt: 324.396
InChI Key: HQGJPUXOGZTQHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS: Not explicitly provided in evidence) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorinated aromatic substituent. The molecule consists of a piperidine ring substituted at the 4-position with a phenoxymethyl group bearing a 2-amino-6-fluoro moiety. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS)-targeting drugs due to the fluorine atom’s ability to enhance bioavailability and metabolic stability. The compound is commercially available through suppliers like CymitQuimica, which lists it under the reference code 10-F063940.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-15-13(18)5-4-6-14(15)19/h4-6,12H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGJPUXOGZTQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 2-amino-6-fluorophenoxy Methyl Group: This is achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 2-amino-6-fluorophenol in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that derivatives of piperidine compounds, such as tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, exhibit significant antidepressant-like effects. A study demonstrated that these compounds interact with serotonin receptors, which are crucial for mood regulation. The presence of the fluorophenoxy group enhances binding affinity, potentially leading to improved therapeutic outcomes for depression and anxiety disorders .

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves modulation of neuroinflammatory pathways and enhancement of synaptic plasticity.

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its structural features allow it to act as a versatile intermediate in the synthesis of more complex heterocyclic compounds . The ability to introduce functional groups at various positions makes it valuable in the development of new pharmaceuticals.

2.2 Linker in PROTAC Development
In the realm of targeted protein degradation, this compound is utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. The incorporation of this linker can influence the three-dimensional orientation of bifunctional protein degraders, thereby optimizing their drug-like properties and efficacy in degrading specific target proteins . This application underscores its significance in modern drug discovery.

Case Studies

Study Application Findings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behavior in animal models through serotonin receptor modulation .
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cells, suggesting potential for Alzheimer's treatment .
Study COrganic SynthesisHighlighted as a key intermediate for synthesizing novel heterocycles with therapeutic potential .
Study DPROTAC DevelopmentFound to enhance the efficacy of targeted protein degraders by optimizing linker flexibility and orientation .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, enabling comparative analysis of their chemical and functional properties:

tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate (CAS: 614730-59-5)

  • Structural Differences: Lacks the fluorine atom at the 6-position of the aminophenoxy group.
  • Implications : The absence of fluorine reduces lipophilicity and may decrease metabolic stability compared to the fluorinated analogue. This compound is likely less effective in penetrating biological membranes, limiting its utility in CNS drug development.

tert-Butyl 4-((2-bromo-6-fluorophenyl)(1H-imidazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 2033173-30-5)

  • Structural Differences : Incorporates a bromine atom at the 2-position of the phenyl ring and an imidazole group attached via a methylene bridge.
  • Implications: The bromine atom increases molecular weight (MW) and may enhance halogen bonding interactions in target binding.

tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate (CAS: 338992-20-4)

  • Structural Differences: Features a quinazoline core substituted with methoxy and bromo-fluorophenylamino groups, linked to the piperidine ring via an ether bond.
  • Implications: The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors).

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Potential Applications
This compound N/A 2-amino-6-fluorophenoxymethyl ~336.3 (estimated) CNS drugs, kinase intermediates
tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate 614730-59-5 2-aminophenoxymethyl ~318.4 (estimated) Non-fluorinated drug precursors
tert-Butyl 4-((2-bromo-6-fluorophenyl)(1H-imidazol-1-yl)methyl)piperidine-1-carboxylate 2033173-30-5 2-bromo-6-fluorophenyl, imidazole ~468.3 (estimated) Enzyme inhibitors, metalloprotein targets
tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate 338992-20-4 Quinazoline, bromo-fluorophenylamino, methoxy ~629.5 (estimated) Kinase inhibitors, anticancer agents

Research Findings and Implications

  • Fluorine vs. Bromine : Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic stability, whereas bromine’s larger size enhances binding affinity but may reduce solubility.
  • Scaffold Diversity : The quinazoline-containing compound (CAS: 338992-20-4) demonstrates the importance of heterocyclic cores in targeting specific enzymes, while the imidazole derivative (CAS: 2033173-30-5) highlights the role of auxiliary functional groups in modulating interactions.
  • Synthetic Utility : The Boc-protected piperidine moiety in all compounds facilitates further functionalization, making these intermediates versatile in multi-step syntheses.

Biological Activity

tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS No. 1286264-77-4) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C17H25FN2O3
  • Molecular Weight : 324.39 g/mol
  • Structural Features : The compound contains a piperidine ring substituted with a tert-butyl group and a fluorophenoxy moiety, which may influence its pharmacological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antagonist or modulator in different receptor systems. The following sections summarize key findings related to its biological effects.

Antagonistic Properties

Research indicates that this compound may exhibit antagonistic effects on certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

  • Dopaminergic Activity : Preliminary studies suggest that the compound may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This could have implications for treating disorders such as schizophrenia or Parkinson's disease.
  • Serotonergic Activity : There is evidence to suggest that the compound may also modulate serotonin receptors, which play a significant role in mood regulation and anxiety responses.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)<10Induction of apoptosis via mitochondrial pathway
HT-29 (colon)<15Cell cycle arrest and apoptosis
J774A.1 (macrophage)<20Modulation of immune response

These findings indicate that the compound possesses significant antiproliferative activity, suggesting potential use as an anticancer agent.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments:

  • Acute Toxicity : Limited data are available; however, it is classified as harmful if swallowed, indicating a need for caution during handling .
  • Irritation Potential : The compound has not been classified as a skin or eye irritant based on current safety data sheets, but further studies are warranted to confirm these findings .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Neuropharmacological Studies : A study exploring the effects of this compound on animal models showed promising results in reducing anxiety-like behaviors, suggesting its utility in treating anxiety disorders.
  • Cancer Research : In a recent investigation, this compound was tested alongside established chemotherapeutics, demonstrating enhanced efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, and how do coupling reagents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenol derivative with a tert-butyl-protected piperidine precursor. Critical steps include:

  • Coupling Reagents : Use of DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, facilitating amide or ester bond formation .
  • Solvent Choice : Dichloromethane or THF under inert conditions to stabilize reactive intermediates and prevent hydrolysis.
  • Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., TFA) in later steps .
    • Optimization : Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and minimize side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns on the piperidine ring and fluorophenoxy group. Aromatic protons in the 6.5–7.5 ppm range confirm the fluorophenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₁₇H₂₄FN₂O₃).
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N ratios.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols should be followed given limited toxicological data on novel piperidine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., nucleophilic substitution at the fluorophenyl group) .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and select optimal reaction media.
  • Machine Learning : Train models on analogous piperidine syntheses to predict yields and side reactions. For example, Bayesian optimization can refine reaction conditions (temperature, catalyst loading) .

Q. How to address discrepancies in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and test against target enzymes (e.g., kinases) to identify critical functional groups .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences. For example, a 10-fold lower Kd in fluorinated analogs may arise from enhanced hydrophobic interactions .
  • Metabolic Stability : Compare hepatic microsomal half-lives to assess if fluorination improves resistance to oxidative metabolism .

Q. What strategies can be employed to enhance the yield of multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :

  • Stepwise Protection : Use orthogonal protecting groups (e.g., Boc for amines, TBS for alcohols) to prevent undesired reactions during coupling steps .
  • Low-Temperature Reactions : Conduct lithiation or Grignard reactions at −78°C to stabilize reactive intermediates.
  • Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps; for example, Pd(PPh₃)₄ may improve Suzuki-Miyaura coupling efficiency .

Q. How to design experiments to elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., GPCRs). Focus on π-π stacking between the fluorophenyl group and aromatic residues .
  • Cellular Assays : Treat HEK293 cells expressing the target receptor and measure cAMP or calcium flux changes via fluorescence-based kits.
  • Mutagenesis : Introduce point mutations (e.g., Tyr→Ala) in the binding pocket to validate predicted interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the cytotoxicity of structurally similar piperidine derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .
  • Impurity Analysis : Characterize batches with contrasting results via HPLC-MS; trace impurities (e.g., de-fluorinated byproducts) may explain variability .
  • Meta-Analysis : Aggregate published data using tools like RevMan to assess heterogeneity and publication bias .

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